Methyl 4-cyano-3-methylbenzoate
Overview
Description
Methyl 4-cyano-3-methylbenzoate is an organic compound with the molecular formula C₁₀H₉NO₂. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyano group is attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-cyano-3-methylbenzoate can be synthesized through several methods. One common route involves the reaction of 4-bromo-3-methylbenzoic acid methyl ester with zinc cyanide in the presence of a palladium catalyst. The reaction is typically carried out in dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyano-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be substituted by nucleophiles such as amines, leading to the formation of amides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary or secondary amines in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products:
Amides: Formed from nucleophilic substitution.
Amines: Formed from reduction.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
Methyl 4-cyano-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-cyano-3-methylbenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the cyano group acts as an electrophile, attracting nucleophiles to form new bonds. In reduction reactions, the cyano group is converted to an amine through the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
Methyl 4-cyano-3-methylbenzoate can be compared with other similar compounds such as:
- Methyl 4-amino-3-methylbenzoate
- Methyl 4-hydroxy-3-methylbenzoate
- Methyl 3,5-dimethylbenzoate
Uniqueness: The presence of the cyano group in this compound makes it a versatile intermediate for various chemical transformations, distinguishing it from other methylbenzoate derivatives that may lack this functional group .
Properties
IUPAC Name |
methyl 4-cyano-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXWSMOADOOTOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601567 | |
Record name | Methyl 4-cyano-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25978-68-1 | |
Record name | Methyl 4-cyano-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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